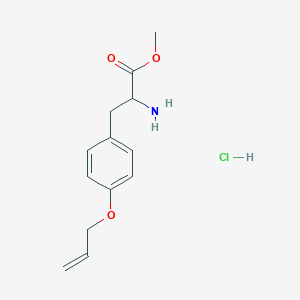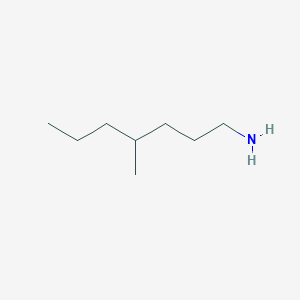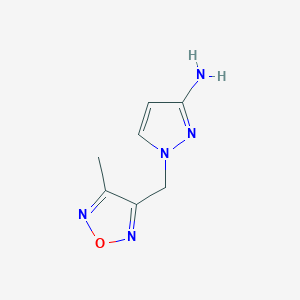![molecular formula C21H13F3O3S B13640547 [2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. These compounds are known for their strong electrophilic properties and are widely used in organic synthesis. The trifluoromethanesulfonate group is an excellent leaving group, making it highly reactive in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate typically involves the reaction of [2,2’-Binaphthalen]-6-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature, and the reaction is typically complete within a few hours .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified by distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the excellent leaving group properties of the trifluoromethanesulfonate group.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ether .
Applications De Recherche Scientifique
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate exerts its effects is primarily through its strong electrophilic properties. The trifluoromethanesulfonate group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethanesulfonate group, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic Anhydride: Another highly reactive trifluoromethanesulfonate compound used in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure and reactivity, used in similar applications.
Uniqueness
What sets [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate apart from other trifluoromethanesulfonates is its binaphthyl structure, which can impart unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Propriétés
Formule moléculaire |
C21H13F3O3S |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(6-naphthalen-2-ylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C21H13F3O3S/c22-21(23,24)28(25,26)27-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H |
Clé InChI |
UWOVTNHEZXJTQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)
![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)


![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)



